Chromium tris(benzoylacetate)
CAS No.: 16432-36-3
Cat. No.: VC21070230
Molecular Formula: C30H27CrO6
Molecular Weight: 535.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16432-36-3 |
---|---|
Molecular Formula | C30H27CrO6 |
Molecular Weight | 535.5 g/mol |
IUPAC Name | chromium(3+);(Z)-3-oxo-1-phenylbut-1-en-1-olate |
Standard InChI | InChI=1S/3C10H10O2.Cr/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7,12H,1H3;/q;;;+3/p-3/b3*10-7-; |
Standard InChI Key | WUZCBSQKHJJABD-UHFFFAOYSA-K |
Isomeric SMILES | CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cr+3] |
SMILES | CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cr+3] |
Canonical SMILES | CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cr+3] |
Chemical Identity and Structural Characteristics
Chromium tris(benzoylacetate) is identified by its CAS number 16432-36-3 and characterized by its molecular formula C30H27CrO6 with a molecular weight of 535.5 g/mol. The IUPAC name for this compound is chromium(3+);(Z)-3-oxo-1-phenylbut-1-en-1-olate.
The structural arrangement of this compound consists of a central chromium(III) ion coordinated with three benzoylacetate ligands. Each ligand forms a chelate ring with the chromium through oxygen donor atoms. This octahedral coordination geometry contributes to the compound's stability and distinctive properties. The benzoylacetate ligands feature phenyl groups that influence the electronic properties, solubility profile, and reactivity of the complex.
Physical and Chemical Properties
Chromium tris(benzoylacetate) typically appears as deep maroon crystals, similar to its related compound tris(acetylacetonato)chromium(III) . The compound exhibits specific spectroscopic characteristics that can be used for identification and purity assessment. Its stability is attributed to the chelate effect of the bidentate benzoylacetate ligands, which form five-membered rings with the chromium center.
Chemical Identifiers
The compound can be identified using various chemical notation systems as outlined in the table below:
Identifier Type | Value |
---|---|
CAS Number | 16432-36-3 |
Molecular Formula | C30H27CrO6 |
Molecular Weight | 535.5 g/mol |
IUPAC Name | chromium(3+);(Z)-3-oxo-1-phenylbut-1-en-1-olate |
Standard InChIKey | WUZCBSQKHJJABD-UHFFFAOYSA-K |
Isomeric SMILES | CC(=O)/C=C(O-])/C1=CC=CC=C1.CC(=O)/C=C($$O-])/C1=CC=CC=C1.[Cr+3] |
Synthesis and Preparation Methods
The synthesis of chromium tris(benzoylacetate) typically follows coordination chemistry principles, involving the reaction of a chromium(III) salt with benzoylacetone in basic conditions. While the search results don't provide the exact synthesis for this specific compound, we can understand its preparation by examining analogous reactions.
Laboratory Synthesis
Similar to the synthesis of tris(acetylacetonato)chromium(III), chromium tris(benzoylacetate) can be prepared through the reaction of chromium(III) salts with benzoylacetone. For the acetylacetonate analog, the procedure involves dissolving chromium(III) chloride hexahydrate in distilled water, adding urea and acetylacetone, and heating the mixture for 1.5-2 hours . The reaction proceeds as urea decomposes to release ammonia, creating basic conditions that facilitate the formation of the complex.
Alternative Synthetic Routes
Another synthetic approach can be derived from the preparation of tris(acetylacetonato)chromium(III) through the reduction of chromium(VI) oxide. Research has shown that chromium(VI) oxide can react with acetylacetone in the absence of a buffer to produce tris(acetylacetonato)chromium(III) in nearly quantitative yield . This compound has been characterized through chemical analysis, infrared spectroscopy, and mass spectrometry, confirming its monomeric nature .
Chemical Reactions and Reactivity
Chromium tris(benzoylacetate) participates in various chemical reactions that demonstrate its versatility in chemistry and related fields.
Redox Chemistry
Chromium complexes are known for their participation in redox reactions. In particular, the reduction of Cr(VI) to Cr(III) species can generate reactive oxygen species (ROS) . This redox behavior is significant when considering both the synthesis of chromium(III) complexes and their biological activities.
Catalytic Activity
The compound's ability to form stable complexes with various ligands makes it potentially useful as a catalyst. The chromium center can coordinate with donor atoms, forming stable chelate rings that can stabilize reactive intermediates in catalytic cycles. This property could be exploited in organic synthesis and industrial applications.
Ligand Exchange Reactions
Chromium tris(benzoylacetate) can undergo ligand exchange reactions where the benzoylacetate ligands may be replaced by other coordinating groups. These substitution reactions typically occur in organic solvents and can lead to the formation of new coordination compounds with different properties.
Biological Activity
Chromium tris(benzoylacetate) and related chromium(III) complexes exhibit significant biological activities that have been the subject of scientific investigation.
Antioxidant Properties
Chromium complexes have demonstrated antioxidant properties that may protect cells from oxidative stress . This activity is particularly relevant given that chromium-induced reactive oxygen species (ROS) can cause cellular damage. The ability of chromium complexes to modulate ROS levels suggests a potential protective role against oxidative damage.
Impact on Cellular Processes
Studies on chromium compounds have revealed their effects on various cellular processes, including DNA integrity and function. Chromium-induced ROS can lead to chromosomal fragmentation, DNA methylation alterations, mutations, and other genetic/epigenetic changes . Understanding these mechanisms is crucial for assessing both the therapeutic potential and toxicological profile of chromium tris(benzoylacetate).
Toxicological Considerations
The toxicological profile of chromium tris(benzoylacetate) should be considered in the context of chromium compound toxicity more broadly.
Comparative Toxicity
Trivalent chromium compounds, including chromium tris(benzoylacetate), are generally considered less toxic than hexavalent chromium compounds . This difference in toxicity is attributed to the different redox properties and cellular interactions of Cr(III) versus Cr(VI) species.
Cellular and Molecular Effects
Chromium compounds can induce various cellular and molecular changes, including ROS accumulation, ultrastructural alterations, and biomolecule degradation . These effects are typically dose-dependent and tissue-specific. The Fenton reaction, catalyzed by chromium, is a significant mechanism for ROS generation, with Cr(III) exhibiting greater catalytic power than several other metals .
Comparison with Related Chromium Compounds
Chromium tris(benzoylacetate) shares similarities with other chromium(III) complexes but also has distinctive features due to its specific ligand structure.
Structural Comparisons
The table below compares chromium tris(benzoylacetate) with related chromium complexes:
Compound | Ligand Structure | Key Characteristics | Applications |
---|---|---|---|
Chromium tris(benzoylacetate) | Benzoylacetate with phenyl groups | Influenced by π-π interactions | Potential catalyst, biological studies |
Tris(acetylacetonato)chromium(III) | Acetylacetonate | Well-characterized, simpler structure | Widely used in coordination chemistry |
Chromium(VI) oxide | Oxo ligands | Strong oxidizing agent | Oxidation reactions, precursor |
Functional Differences
The benzoyl groups in chromium tris(benzoylacetate) introduce specific electronic and steric properties that distinguish it from simpler chromium complexes. These differences affect solubility, reactivity, and potential applications. The phenyl rings can participate in additional interactions with substrates or biological targets, potentially enhancing certain activities.
Analytical Methods for Characterization
Various analytical techniques can be employed to characterize chromium tris(benzoylacetate) and confirm its identity and purity.
Spectroscopic Methods
Infrared spectroscopy and mass spectrometry are valuable tools for characterizing chromium complexes, as demonstrated in the analysis of tris(acetylacetonato)chromium(III) . These techniques can provide information about the molecular structure, bonding patterns, and purity of the compound.
Elemental Analysis
The percentage of chromium in the complex can be determined through methods that involve measuring light absorption at specific wavelengths . This approach allows for quantitative assessment of the complex's composition and can verify successful synthesis.
Crystallographic Analysis
Applications in Research and Industry
Chromium tris(benzoylacetate) has potential applications in various fields based on its chemical and biological properties.
Catalysis
The compound's coordination chemistry makes it a potential catalyst for organic reactions. Its ability to form stable complexes with various ligands and participate in redox processes could be exploited in synthetic chemistry applications.
Materials Science
Chromium complexes are utilized in the production of high-performance materials. The specific electronic and structural properties of chromium tris(benzoylacetate) could make it valuable in material development and modification.
Biological Research
The biological activities of chromium complexes, including their antioxidant properties and effects on cellular processes, make them subjects of interest in biological research. Chromium tris(benzoylacetate) could be investigated for its potential roles in enzyme inhibition studies and potential therapeutic applications.
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